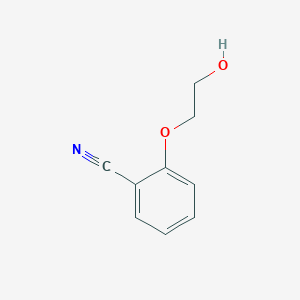

2-(2-Hydroxyethoxy)benzonitrile

Description

2-(2-Hydroxyethoxy)benzonitrile is a benzonitrile derivative characterized by a hydroxyethoxy (-OCH₂CH₂OH) substituent at the 2-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electron-withdrawing cyano group with a polar hydroxyethoxy chain, enabling unique reactivity and solubility properties.

Properties

IUPAC Name |

2-(2-hydroxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZKSNZTSYVJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621878 | |

| Record name | 2-(2-Hydroxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313655-45-7 | |

| Record name | 2-(2-Hydroxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-hydroxybenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO).

- Add a base, such as potassium carbonate, to the solution.

- Introduce ethylene oxide to the reaction mixture.

- Stir the mixture at an elevated temperature (e.g., 80°C) for several hours.

- After completion, the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 2-(2-oxoethoxy)benzonitrile.

Reduction: Formation of 2-(2-hydroxyethoxy)benzylamine.

Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-(2-Hydroxyethoxy)benzonitrile is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations

Halogenated Analogues

- The bromine increases molecular weight (C₉H₉BrN₂O₂, ~257.1 g/mol) and alters electronic properties compared to the non-halogenated parent compound .

- 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile ( ): Features bromine and methoxy groups, broadening applications in cross-coupling reactions. Molecular weight: C₁₀H₁₀BrNO₃ = 288.1 g/mol .

Extended Ether Chains

- p-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}benzonitrile ( ): Contains a triethylene glycol-like chain, improving hydrophilicity. Molecular weight: 234.3 g/mol vs. 177.2 g/mol for 2-(2-hydroxyethoxy)benzonitrile .

Amino-Functionalized Derivatives

- Molecular weight: 234.3 g/mol .

- 3-(2-(Methylamino)ethoxy)benzonitrile ( ): The methylamino group increases basicity, impacting solubility in acidic conditions. Molecular weight: 178.2 g/mol .

Functional Group Impact

Biological Activity

2-(2-Hydroxyethoxy)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

- Physical State : White to off-white crystalline powder

- Solubility : Soluble in water, ethanol, and acetone

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-hydroxybenzonitrile with ethylene glycol derivatives under basic conditions. The following general procedure outlines a common synthetic pathway:

-

Reagents :

- 4-Hydroxybenzonitrile

- Ethylene glycol or its derivatives

- Base (e.g., potassium carbonate)

- Organic solvent (e.g., dimethylformamide)

-

Procedure :

- Dissolve 4-hydroxybenzonitrile and ethylene glycol in an organic solvent.

- Add a base to facilitate the reaction.

- Heat the mixture under reflux conditions for several hours.

- Purify the product through recrystallization.

Antitumor Effects

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. In cellular models, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal its effectiveness against several bacterial strains. The compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a lead compound for the development of new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : It is hypothesized that the compound can modulate ROS levels within cells, contributing to its antitumor and anti-inflammatory effects.

- Cytokine Regulation : By influencing cytokine production, this compound may help restore homeostasis in inflammatory conditions.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of tumor cell proliferation at concentrations above 10 µM. |

| Study B | Showed a reduction in TNF-α levels by approximately 50% in LPS-stimulated macrophages treated with 5 µM of the compound. |

| Study C | Reported effective antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.